molecular formula C10H13NO4 B131322 3-Hydroxy-N-methyl-L-tyrosine CAS No. 70152-53-3

3-Hydroxy-N-methyl-L-tyrosine

Cat. No. B131322
CAS RN: 70152-53-3
M. Wt: 211.21 g/mol
InChI Key: QZIWDCLHLOADPK-ZETCQYMHSA-N
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Description

3-Hydroxy-N-methyl-L-tyrosine, also known as alpha-methyldopa, is a derivative of L-tyrosine . It is a non-essential amino acid synthesized in the body from phenylalanine . It is also the precursor of epinephrine, thyroid hormones, and melanin .


Synthesis Analysis

The synthesis of 3-Hydroxy-N-methyl-L-tyrosine involves the regioselective hydroxylation of 3-methyl-L-tyrosine (3-Me-L-Tyr) to produce 3-hydroxy-5-methyl-L-tyrosine (3-OH-5-Me-L-Tyr) in Streptomyces lavendulae . This process is catalyzed by the enzyme SfmD . Another method involves the Ullmann reaction of protected dipeptide with N-terminal 4-iodo-N-methyl-L-phenylalanine and C-terminal 3-hydroxy-N,O-dimethyl-L-tyrosine .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-N-methyl-L-tyrosine is C10H13NO4 . It has an average mass of 211.214 Da and a monoisotopic mass of 211.084457 Da .


Chemical Reactions Analysis

The enzyme SfmD catalyzes the regioselective hydroxylation of 3-methyl-L-tyrosine to produce 3-hydroxy-5-methyl-L-tyrosine . This reaction is part of the biosynthetic pathway of saframycin A .


Physical And Chemical Properties Analysis

3-Hydroxy-N-methyl-L-tyrosine is a white or off-white crystalline powder . It is slightly soluble in water, slightly soluble in ethanol, extremely slightly soluble in ether, and easily soluble in dilute hydrochloric acid . It has a density of 1.2545 (rough estimate), a melting point of ≥300°C, and a boiling point of 350.89°C (rough estimate) .

Scientific Research Applications

Synthesis and Derivatization

  • A practical procedure has been developed for regioselectively installing a methyl group and a phenolic hydroxyl group onto L-tyrosine. This approach facilitates the efficient synthesis of relevant tetrahydroisoquinoline alkaloids from protected L-3-hydroxy-4-methoxy-5-methyl-phenylalanine derivatives, offering high yields (Chen et al., 2010).

Enzymatic Studies

  • Research on tyrosine 3-monooxygenase (tyrosine hydroxylase) has revealed insights into the enzyme's catalytic mechanism, involving the hydroxylation of tyrosine to form L-3,4-dihydroxyphenylalanine, a crucial step in catecholamine neurotransmitter biosynthesis (Haavik & Flatmark, 1987).
  • A study using pulsed EPR spectroscopy explored the binding of amino acid and tetrahydropterin in a tyrosine hydroxylase nitric oxide complex, revealing substrate rearrangements crucial for forming the oxygen-reactive complex (Krzyaniak et al., 2013).

Industrial Applications

  • L-Tyrosine's functional groups make it a candidate for enzymatic biocatalyst-based derivatization, producing chemicals like L-3,4-dihydroxyphenylalanine and tyramine. These derivatives have applications in pharmaceuticals, food, and cosmetics (Tan et al., 2020).
  • The phenolic hydroxyl group in L-tyrosine has led to the synthesis of biodegradable polymers, such as tyrosine-derived polycarbonates, polyarylates, and polyethers, which are significant in medical and industrial contexts (Bourke & Kohn, 2003).

Molecular and Biochemical Studies

  • Investigations into the structure and function of aromatic amino acid hydroxylases, including tyrosine hydroxylase, have shed light on their role in the hydroxylation of tyrosine, influencing the biosynthesis of various neurotransmitters and hormones (Hufton, Jennings, & Cotton, 1995).

Biochemical Transformations

  • The enzymatic transformation of L-tyrosine to methyl ester of para-hydroxycinnamic acid by Rhodotorula glutinis showcases a potential application in antibacterial activity and industrial synthesis (Macdonald et al., 2016).

Safety And Hazards

3-Hydroxy-N-methyl-L-tyrosine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

Future perspectives on the industrial applications of L-tyrosine derivatization include the development of more efficient and environmentally friendly synthesis methods . The enzymatic production of L-tyrosine derivatives is a promising approach due to its elevated specificity, diversity, and atom economy .

properties

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIWDCLHLOADPK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC(=C(C=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635212
Record name 3-Hydroxy-N-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-N-methyl-L-tyrosine

CAS RN

70152-53-3
Record name 3-Hydroxy-N-methyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70152-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-N-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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